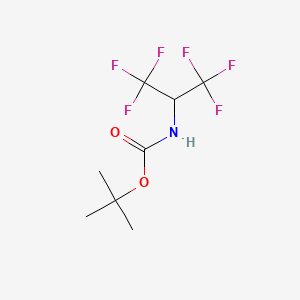
tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group and a hexafluoropropyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with hexafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to low temperatures to prevent side reactions and to enhance the yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high efficiency and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are often used in the synthesis and reactions involving this compound.
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.
Reaction Conditions: Reactions are typically carried out at low to moderate temperatures to prevent decomposition of the compound.
Major Products Formed:
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and functionalized materials .
Biology and Medicine: In biological research, the compound is used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of new polymers and coatings with unique properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. The hexafluoropropyl group enhances the stability and reactivity of the compound, making it suitable for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler analog without the hexafluoropropyl group.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the hexafluoropropyl group.
tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure.
Uniqueness: tert-Butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h4H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQYOLOZGCKGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
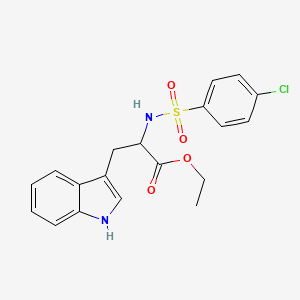
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5174727.png)
![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-2-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B5174731.png)
![3-[(3-ethoxycarbonyl-6-methoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B5174743.png)
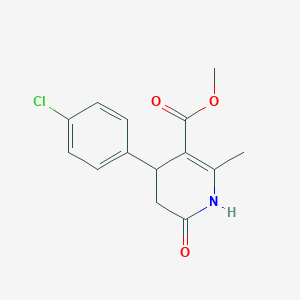
![4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5174755.png)
![dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174769.png)
![N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B5174784.png)
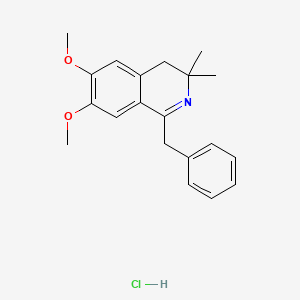
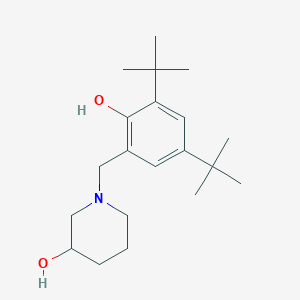
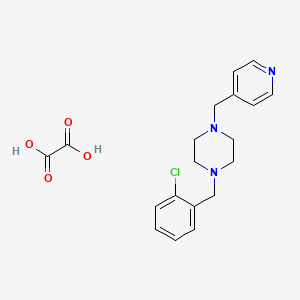
![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![[4-[3-(2-Ethoxyphenoxy)propoxy]phenyl]-phenylmethanone](/img/structure/B5174826.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)
